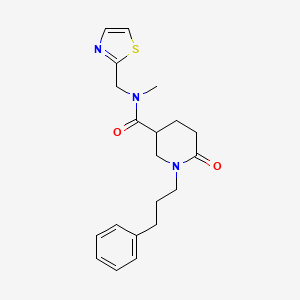![molecular formula C17H16BrNO4 B5152010 methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPB is a derivative of benzoic acid and has a molecular formula of C18H17BrNO4.
Mecanismo De Acción
The mechanism of action of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to have both biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation. It has also been found to modulate the expression of genes involved in cancer cell survival and apoptosis. Physiologically, methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to have low toxicity in vitro and in vivo. However, methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a drug candidate.
Direcciones Futuras
There are several future directions for research on methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate. One area of research is in the development of new drug candidates for the treatment of cancer and other diseases. methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has shown promising results in preclinical studies and further research is needed to determine its effectiveness in clinical trials. Another area of research is in the development of new synthetic methods for methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate. The current synthesis method has some limitations and there is a need for more efficient and cost-effective methods. Finally, more research is needed to understand the mechanism of action of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate involves the reaction of 3-bromophenol with 2-bromo-1-phenylethanone to form 2-(3-bromophenoxy)propiophenone. This intermediate is then reacted with methyl 3-aminobenzoate to yield methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate. The synthesis of methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 3-[2-(3-bromophenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11(23-15-8-4-6-13(18)10-15)16(20)19-14-7-3-5-12(9-14)17(21)22-2/h3-11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKGCCUHPUROSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)OC)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151928.png)
![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)

![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)
![N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5152047.png)